5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Overview
Description
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, also known as BPN-14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease.
Scientific Research Applications
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been found to have neuroprotective properties.
Mechanism of Action
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline works by targeting the sigma-1 receptor, a protein that is involved in regulating calcium signaling in the brain. By modulating the activity of this receptor, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is able to improve cognitive function and memory, as well as protect against the neurodegenerative processes that occur in Alzheimer's disease.
Biochemical and Physiological Effects:
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling and the reduction of oxidative stress and inflammation in the brain. It has also been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is its specificity for the sigma-1 receptor, which makes it a promising candidate for the treatment of cognitive disorders. However, its efficacy and safety in humans have not yet been fully established, and further research is needed to determine its potential limitations and side effects.
Future Directions
There are several promising future directions for the research and development of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. One area of focus is the optimization of its pharmacological properties, such as its bioavailability and half-life, to improve its efficacy and safety in humans. Another direction is the investigation of its potential therapeutic effects on other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the development of new sigma-1 receptor ligands based on the structure of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline could lead to the discovery of even more effective treatments for cognitive disorders.
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-22-17-14-16(7-8-18(17)25(27)28)23-9-11-24(12-10-23)21(26)20-13-15-5-3-4-6-19(15)29-20/h3-8,13-14,22H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGPNMNKXIFXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl{4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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